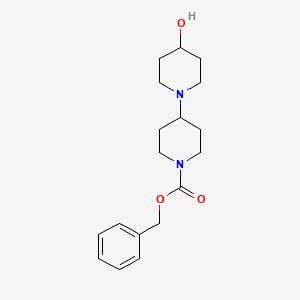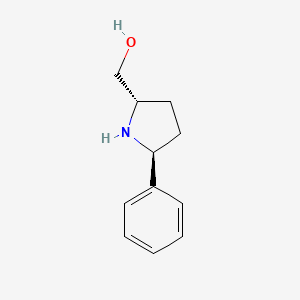
((2R,5R)-5-phenylpyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,5R)-5-phenylpyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R)-5-phenylpyrrolidin-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of ((2R,5R)-5-phenylpyrrolidin-2-one) with a suitable reducing agent like sodium borohydride or lithium aluminum hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired enantiomer in high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,5R)-5-phenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: ((2R,5R)-5-phenylpyrrolidin-2-carboxylic acid)
Reduction: ((2R,5R)-5-phenylpyrrolidin-2-ylamine)
Substitution: ((2R,5R)-5-phenylpyrrolidin-2-yl)methyl tosylate
Applications De Recherche Scientifique
((2R,5R)-5-phenylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ((2R,5R)-5-phenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2R,5R)-5-phenylpyrrolidin-2-one)
- ((2R,5R)-5-phenylpyrrolidin-2-ylamine)
- ((2R,5R)-5-phenylpyrrolidin-2-yl)methyl tosylate
Uniqueness
((2R,5R)-5-phenylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a phenyl group and a hydroxymethyl group. This combination of features makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
[(2S,5S)-5-phenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m0/s1 |
Clé InChI |
QJOZAASSNRABQY-QWRGUYRKSA-N |
SMILES isomérique |
C1C[C@H](N[C@@H]1CO)C2=CC=CC=C2 |
SMILES canonique |
C1CC(NC1CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



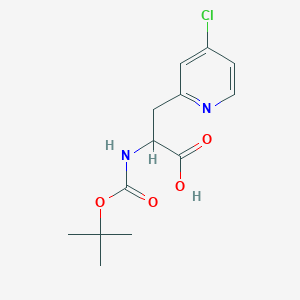

![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
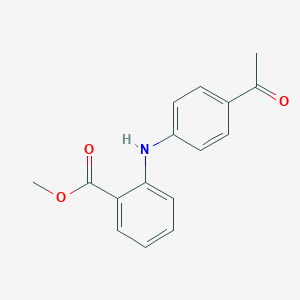
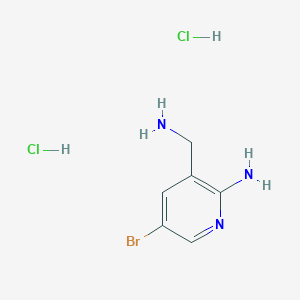
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
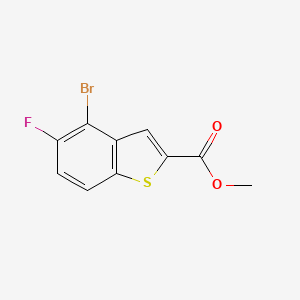
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
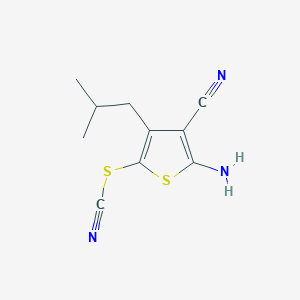
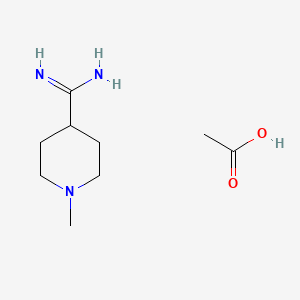
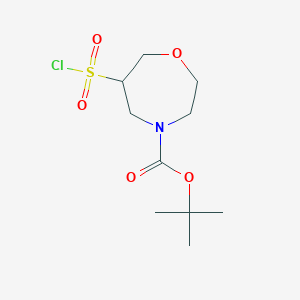
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
